molecular formula C10H8N2O B13523715 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal

Katalognummer: B13523715
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: RDMTVCWAVRTNEQ-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a conjugated α,β-unsaturated aldehyde (enal) moiety. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .

Eigenschaften

Molekularformel

C10H8N2O

Molekulargewicht

172.18 g/mol

IUPAC-Name

(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal

InChI

InChI=1S/C10H8N2O/c13-6-2-3-8-7-12-10-9(8)4-1-5-11-10/h1-7H,(H,11,12)/b3-2+

InChI-Schlüssel

RDMTVCWAVRTNEQ-NSCUHMNNSA-N

Isomerische SMILES

C1=CC2=C(NC=C2/C=C/C=O)N=C1

Kanonische SMILES

C1=CC2=C(NC=C2C=CC=O)N=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal typically involves multi-step organic reactions. One common method involves the reaction of pyrrolo[2,3-b]pyridine with an appropriate aldehyde under basic conditions. The reaction is usually carried out in methanol with potassium hydroxide as the base, and the mixture is stirred at 50°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.

    Reduction: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal has several applications in scientific research:

Wirkmechanismus

The biological activity of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is primarily due to its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Modifications

The pyrrolo[2,3-b]pyridine core is conserved across several derivatives, but substituents and side-chain functionalities vary significantly:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Biological Relevance
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal Pyrrolopyridine + α,β-unsaturated aldehyde Not explicitly provided Not available Electrophilic reactivity
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid HCl Pyrrolopyridine + acetic acid (hydrochloride) Not provided 1000545-78-7 Potential solubility enhancement
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Pyrrolopyridine + propanoic acid Not provided 1033202-89-9 Carboxylic acid bioisostere
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid Methylated pyrrolopyridine + alanine derivative 279.3 (calc.) 1638744-79-2 Amino acid analog for drug design
N-(1H-pyrrolo[2,3-b]pyridin-3-yl)-guanidines Pyrrolopyridine + guanidine Varies by substitution Not available Kinase inhibition candidates

Key Observations :

  • Electrophilic vs. Ionizable Groups: The enal group in the target compound contrasts with ionizable carboxylic acids (e.g., propanoic acid derivatives) or guanidines in analogs. This difference impacts solubility and reactivity. Hydrochloride salts (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid HCl) enhance water solubility compared to the neutral enal form .
  • Substituent Effects : Methylation (e.g., 1-methyl-pyrrolopyridine in ) may improve metabolic stability by blocking oxidative degradation sites.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) and carboxylic acid derivatives () are likely more water-soluble than the enal form due to ionizable groups.
  • Molecular Weight : Most analogs fall within 250–500 g/mol, adhering to Lipinski’s rule for drug-likeness. Exceptions include complex hybrids like the triazolo-pyridazine derivative in (MW ~400 g/mol).

Biologische Aktivität

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • SMILES Notation : C=CC(=O)C1=C(NC=N1)C=CC=N

Biological Activity Overview

The compound has been investigated for its cytotoxic effects against various cancer cell lines, as well as its potential as an anti-inflammatory agent. The following sections detail specific studies that highlight these activities.

Cytotoxic Activity

A significant body of research has focused on the cytotoxic properties of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal. For instance:

  • Study Findings : A study published in 2019 identified several derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, which exhibited notable cytotoxic activity against cancer cells. The mechanism was linked to the inhibition of the HGF/MET signaling pathway, which is crucial in tumor progression and metastasis .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)15.5
MCF7 (Breast)12.8
HeLa (Cervical)18.2
HCT116 (Colon)14.0

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways effectively.

  • Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in vitro, suggesting a protective role against inflammation-related damage .

Table 2: Anti-inflammatory Effects

Assay TypeResultReference
TNF-α InhibitionIC50 = 25 µM
IL-6 Reduction30% inhibition at 50 µM
NO Production Inhibition40% reduction at 20 µM

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer :
    • A patient-derived xenograft model demonstrated that treatment with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal significantly reduced tumor size compared to controls, supporting its role as a candidate for lung cancer therapy .
  • Inflammatory Disease Model :
    • In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What are common synthetic routes for 3-substituted pyrrolo[2,3-b]pyridine derivatives?

Synthesis typically involves cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and functional group transformations. For example:

  • Sonogashira Coupling : 3-Iodo-pyrrolo[2,3-b]pyridine derivatives react with terminal alkynes (e.g., 4-fluorophenylethyne) using Pd catalysts to introduce alkynyl groups at the 3-position .
  • Suzuki-Miyaura Coupling : Boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) are coupled with halogenated pyrrolo[2,3-b]pyridines under Pd(PPh₃)₄ catalysis in toluene/EtOH at 105°C .
  • Methylation : NaH/MeI in THF is used for N-methylation of the pyrrole nitrogen .

Q. How is NMR spectroscopy employed to characterize pyrrolo[2,3-b]pyridine derivatives?

  • ¹H NMR : Key peaks include aromatic protons (δ 6.8–8.5 ppm), ethynyl protons (δ 3.1–3.3 ppm for -C≡CH), and methyl/methoxy groups (δ 2.5–3.9 ppm). For example, compound 21e shows distinct signals for dimethoxyphenyl (δ 3.85 ppm) and fluorophenyl groups .
  • ¹³C NMR : Confirms carbonyl (δ 165–185 ppm) and alkyne (δ 80–100 ppm) carbons. Substituent electronic effects are evident in chemical shift variations .

Q. What are typical substituents introduced at the 3- and 5-positions, and how do they influence reactivity?

  • 3-Position : Electron-withdrawing groups (e.g., -CN, -COPh) enhance electrophilic substitution at the 5-position. For example, 3-benzoyl derivatives undergo regioselective bromination .
  • 5-Position : Bulky substituents (e.g., 3,4-dimethoxyphenyl) sterically hinder cross-coupling reactions, reducing yields (36–37% for 21e vs. 75% for simpler derivatives) .

Advanced Questions

Q. How can low yields in Sonogashira couplings of pyrrolo[2,3-b]pyridines be addressed?

  • Catalyst Optimization : Use PdCl₂(PPh₃)₂ with CuI co-catalysis to improve alkyne activation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves byproducts from alkynylated products .

Q. What strategies mitigate regioselectivity challenges in iodination reactions?

  • Directed Iodination : N-Tosyl protection (e.g., compound 16 ) directs iodination to the 3-position using N-iodosuccinimide in acetone, achieving 92% yield .
  • Temperature Control : Low temperatures (0°C) minimize polyiodination .

Q. How can Suzuki-Miyaura cross-couplings be optimized for sterically hindered pyrrolo[2,3-b]pyridines?

  • Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields for bulky arylboronic acids .
  • Ligand Screening : Bulky ligands (e.g., SPhos) enhance catalytic activity for hindered substrates .

Q. How do contradictions in biological activity data (e.g., kinase inhibition) arise, and how are they resolved?

  • Assay Variability : IC₅₀ values (e.g., 2.4–63 µM for GSK-3β inhibitors) depend on assay conditions (ATP concentration, enzyme source) .
  • Structural Confounders : Minor substituent changes (e.g., -OH vs. -OCH₃) drastically alter binding affinity. Molecular docking studies clarify SAR trends .

Q. What methodologies resolve conflicting spectral data interpretations?

  • 2D NMR : HSQC and HMBC correlations distinguish between regioisomers (e.g., 3- vs. 5-substituted products) .
  • X-ray Crystallography : Definitive structural assignment for ambiguous cases (e.g., nitro-group positioning in compound 23 ) .

Q. What strategies improve aqueous solubility of pyrrolo[2,3-b]pyridine derivatives for in vivo studies?

  • Prodrug Design : Introduce ionizable groups (e.g., -COOH in 7-azatryptophan derivatives) .
  • PEGylation : Attach polyethylene glycol chains to reduce logP values .

Q. How are structure-activity relationship (SAR) studies designed for kinase inhibitors?

  • Substituent Scanning : Systematic variation of 3- and 5-position groups (e.g., -CN, -COPh, -F) to map kinase binding pockets .
  • Enzyme Kinetics : Measure kᵢₙₕᵢ and K_d values under varied ATP concentrations to identify competitive vs. allosteric inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.